(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H14BNO4S . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidin-1-ylsulfonyl group.
Attachment to the Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo oxidation to form boronic esters and reduction to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its ability to form stable complexes with biological molecules.
Enzyme Inhibition: Studied for its role in inhibiting certain enzymes, making it a potential candidate for therapeutic applications.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Chemical Sensors: Employed in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity by forming stable complexes with active site residues .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidin-1-ylsulfonyl group, making it less versatile in certain reactions.
(4-(Pyrazol-1-ylsulfonyl)phenyl)boronic Acid: Similar structure but with a pyrazolyl group instead of a pyrrolidinyl group, leading to different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCNEYLDWKDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439320 | |
Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-57-5 | |
Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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